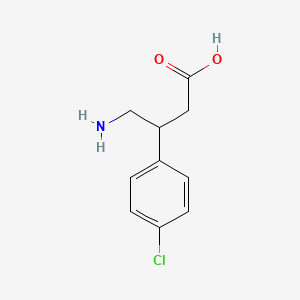

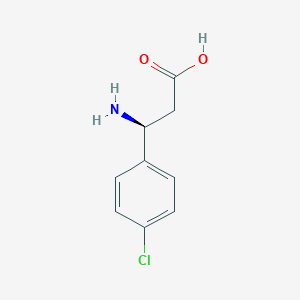

(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDBHAMTMMNTO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350620 | |

| Record name | (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131690-60-3 | |

| Record name | (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Amino-3-(4-chlorophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] This technical guide provides a detailed overview of prominent synthetic pathways for this compound, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows.

Synthesis Pathways and Methodologies

Several synthetic strategies have been developed for the enantioselective synthesis of this compound. Below are detailed descriptions of key methodologies.

One-Pot Asymmetric Synthesis from 4-Chlorobenzaldehyde

An efficient, one-pot asymmetric total synthesis of this compound (often referred to as (S)-baclofen in this context) has been developed. This method involves a sequence of reactions starting from commercially available materials, offering a streamlined approach to the target molecule.[3] The key steps include an aldol condensation, an asymmetric Michael reaction mediated by a diphenylprolinol silyl ether, a Kraus-Pinnick oxidation, and a Raney Ni reduction.[3]

Step 1: Aldol Condensation and Dehydration

-

To a solution of 4-chlorobenzaldehyde (21.3 mmol) in THF (21.3 mL) in a 50 mL one-necked flask, add DBU (4.3 mmol, 20 mol%) and freshly distilled acetaldehyde (106.7 mmol, 5 equivalents) under an argon atmosphere.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

Add benzene (10-15 mL) to the mixture.

-

Remove excess acetaldehyde and promote retro-acetalization under reduced pressure (100 mmHg) at 25 °C for 40 minutes.

-

To facilitate dehydration, heat the mixture at 50 °C under reduced pressure (200 mmHg) for 30 minutes.[4]

Step 2: Asymmetric Michael Addition

-

Cool the reaction mixture containing the resulting α,β-unsaturated aldehyde.

-

Add nitromethane (3 equivalents), formic acid as an additive, and the (S)-diphenylprolinol silyl ether catalyst.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.

Step 3: Kraus-Pinnick Oxidation

-

To the crude product from the Michael addition, add a solution of sodium chlorite (NaClO2) and a phosphate buffer (e.g., NaH2PO4).

-

Use 2-methyl-2-butene as a scavenger for the hypochlorous acid byproduct.[5][6]

-

Stir the reaction at room temperature until the aldehyde is completely oxidized to the carboxylic acid.

Step 4: Raney Ni Reduction

-

After workup of the oxidation reaction, dissolve the resulting nitro acid in a suitable solvent such as methanol.

-

Add Raney Nickel to the solution.

-

Stir the suspension under a hydrogen atmosphere (or use a hydrogen source like formic acid) at room temperature.[7]

-

Monitor the reaction by TLC until the nitro group is fully reduced to the amine.

-

Filter the catalyst and purify the final product, this compound, typically by crystallization after an acidic workup to form the hydrochloride salt.

Synthesis via Michael Addition to a β-Nitrostyrene Derivative

This pathway involves the initial formation of a nitrostyrene derivative from 4-chlorobenzaldehyde, followed by a Michael addition of a malonate ester. The subsequent reduction and decarboxylation steps yield the target β-amino acid.[8]

Step 1: Synthesis of p-chloro-β-nitrostyrene

-

Mix 4-chlorobenzaldehyde (0.05 mol) and nitromethane (0.05 mol) in methanol (40 ml) at 0°C.

-

Add a solution of sodium hydroxide (2.5 g in 5 ml H2O) dropwise to the flask.

-

Stir the reaction mixture for 3 hours, then place it in an ice-water bath.

-

Filter the resulting precipitate and crystallize from ethanol.[8]

Step 2: Michael Addition of Diethyl Malonate

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add diethyl malonate to the sodium ethoxide solution.

-

Add the p-chloro-β-nitrostyrene to the reaction mixture at 8-10°C.

-

Stir until the reaction is complete (monitored by TLC).

Step 3: Reduction of the Nitro Group

-

Dissolve the product from the previous step (2.5 g) in an acidic methanol solution (15 ml 2N HCl; 75 ml methanol).

-

Add Raney Nickel (2.5 g) to the solution.

-

Place the mixture under hydrogen gas pressure (1 atm) in a reactor.

-

After 30 minutes, filter the mixture and evaporate the solvent from the filtrate.[8]

Step 4: Hydrolysis and Decarboxylation

-

Reflux the resulting amino compound with HCl solution (6 M, 50 ml) for 2 hours.

-

Neutralize the solution and cool it to precipitate the product.

-

Separate and crystallize the product from water to obtain racemic 3-Amino-3-(4-chloro-phenyl)-propionic acid.[8] (Note: This specific protocol yields a racemic mixture. Enantioselectivity would require a chiral catalyst in the Michael addition step).

Quantitative Data Summary

The following tables summarize the quantitative data reported for different synthetic routes to provide a comparative overview.

Table 1: One-Pot Asymmetric Synthesis of (S)-Baclofen

| Step | Product | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Overall Process | (S)-Baclofen | 31% | 96:4 er | [9] |

Table 2: Synthesis via Michael Addition to p-chloro-β-nitrostyrene

| Step | Product | Yield | Notes | Reference |

| Aldol Condensation | p-chloro-β-nitrostyrene | 79% | - | [8] |

| Reduction | Amino Diester | 84% | - | [8] |

| Hydrolysis & Decarboxylation | Baclofen | 74% | Racemic product | [8] |

Conclusion

The synthesis of this compound can be achieved through various pathways. The one-pot asymmetric synthesis offers an efficient and stereocontrolled route, which is highly desirable in pharmaceutical manufacturing. The Michael addition pathway, while straightforward, requires the implementation of an asymmetric catalyst to achieve the desired enantiomer without a resolution step. The choice of synthetic route will depend on factors such as required enantiopurity, scalability, cost of reagents, and available equipment. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for their specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Physicochemical Properties of (S)-4-Chloro-β-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Chloro-β-phenylalanine, also known as L-p-Chlorophenylalanine (L-PCPA), is a synthetic derivative of the essential amino acid phenylalanine. It is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). This specific mechanism of action makes it an invaluable tool in neuroscience research for studying the roles of serotonin in various physiological and pathological processes. This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-4-Chloro-β-phenylalanine, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of (S)-4-Chloro-β-phenylalanine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 263 °C (decomposes) | [3] |

| Boiling Point (Predicted) | 339.5 ± 32.0 °C | [4] |

| pKa (Predicted, Carboxylic Acid) | 2.15 ± 0.10 | [1] |

| pKa (Predicted, Amine) | 9.13 ± 0.10 | [1] |

| Solubility | Soluble in water (5mM) or 1eq. NaOH (10mM).[5] Slightly soluble in ethanol and methanol. | |

| Optical Rotation ([α]D) | -25.0° (c=1, 1N HCl) | This is a representative value for L-amino acids and may vary. Specific experimental values for (S)-4-Chloro-β-phenylalanine are not consistently reported across publicly available literature. |

Experimental Protocols

Determination of pKa via Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constants (pKa) of an amino acid derivative like (S)-4-Chloro-β-phenylalanine using potentiometric titration.

Materials and Equipment:

-

(S)-4-Chloro-β-phenylalanine sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

-

Volumetric flasks

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of (S)-4-Chloro-β-phenylalanine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Acidic Titration:

-

Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Fill a burette with the standardized 0.1 M HCl solution.

-

Add the HCl in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Alkaline Titration:

-

Thoroughly rinse the pH electrode with deionized water.

-

Pipette a fresh, known volume (e.g., 20 mL) of the amino acid solution into a clean beaker with a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Fill a clean burette with the standardized 0.1 M NaOH solution.

-

Add the NaOH in small, precise increments (e.g., 0.5 mL), recording the pH and total volume added after each increment has stabilized.

-

Continue the titration until the pH rises to approximately 12.5.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of titrant (HCl or NaOH) added (x-axis).

-

The curve will show two equivalence points, corresponding to the titration of the carboxyl and amino groups.

-

The pKa values are determined at the midpoints of the buffering regions (the flattest parts of the curve). Specifically, pKa1 (carboxyl group) is the pH at which half of the volume of NaOH required to reach the first equivalence point has been added. pKa2 (amino group) is the pH at the midpoint between the first and second equivalence points.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peaks in the derivative plot correspond to the equivalence points, and the pKa values can be determined from the original titration curve at half the volume of these equivalence points.

-

Mechanism of Action and Signaling Pathway

(S)-4-Chloro-β-phenylalanine acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the synthesis of serotonin, catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). By inhibiting TPH, (S)-4-Chloro-β-phenylalanine effectively depletes serotonin levels in both the central and peripheral nervous systems. This makes it a critical tool for investigating the diverse functions of serotonin.

Signaling Pathway of Serotonin Synthesis and Inhibition by (S)-4-Chloro-β-phenylalanine:

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided should not be used for therapeutic or diagnostic purposes. Always refer to primary literature and safety data sheets before handling any chemical compounds.

References

- 1. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. p-Chlorophenylalanine, a serotonin synthesis inhibitor, reduces the response of glial fibrillary acidic protein induced by trauma to the spinal cord. An immunohistochemical investigation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optical rotation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Potential Biological Activity of L-β-Phenylalanine(4-Cl)-OH

Disclaimer: As of late 2025, specific experimental data on the biological activity of L-β-Phenylalanine(4-Cl)-OH is not available in the public domain. This guide, therefore, provides a comprehensive overview based on the known biological activities of structurally related β-amino acid derivatives and the corresponding α-isomer, 4-Chloro-L-phenylalanine. The content herein is intended to serve as a scientific and technical resource for researchers, scientists, and drug development professionals, offering insights into the potential areas of investigation and methodologies for evaluating this novel compound.

Introduction to β-Amino Acids in Drug Discovery

β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group located on the β-carbon. This structural difference imparts unique conformational properties and significantly enhances their metabolic stability by making them resistant to proteolytic degradation.[1][2] Consequently, β-amino acids and peptides derived from them (β-peptides) have garnered substantial interest in medicinal chemistry. They serve as valuable building blocks for developing peptidomimetics with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4] The incorporation of β-amino acids can lead to compounds with improved pharmacokinetic profiles and novel mechanisms of action.[2][]

Potential Biological Activities of L-β-Phe(4-Cl)-OH based on Structurally Related Compounds

Given the absence of direct data, the potential biological profile of L-β-Phe(4-Cl)-OH can be inferred by examining its constituent parts: the β-phenylalanine scaffold and the 4-chloro substitution on the phenyl ring.

Biological Activities of β-Phenylalanine Derivatives

β-Phenylalanine derivatives (β-PADs) are a class of compounds with a wide range of therapeutic applications.[6] They have been investigated for their potential as:

-

Anticancer Agents: Various β-phenylalanine derivatives have demonstrated antiproliferative activity in cancer cell lines. For instance, certain sulfonamide derivatives of β-phenylalanine have shown cytotoxic effects against lung cancer cells.[4]

-

Enzyme Inhibitors: The β-amino acid scaffold is utilized to design inhibitors of various enzymes. For example, derivatives of β-phenylalanine have been synthesized and evaluated for their inhibitory activity against eukaryotic elongation factor 2 kinase (eEF2K) and aminopeptidase N (APN).[4]

-

Components of Bioactive Peptides: The incorporation of β-phenylalanine into peptides can modulate their structure and function, leading to enhanced biological activity and stability.[2]

Biological Activity of the α-Isomer: 4-Chloro-L-phenylalanine (L-PCPA)

The corresponding α-amino acid, 4-Chloro-L-phenylalanine (also known as fenclonine or L-PCPA), is a well-characterized inhibitor of serotonin synthesis.[7] It acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[8] This activity leads to the depletion of serotonin levels in the brain and other tissues. Consequently, L-PCPA has been used extensively as a research tool to investigate the roles of serotonin in various physiological and pathological processes.

It is plausible that L-β-Phe(4-Cl)-OH could also interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis, although its specific targets and mode of action would likely differ from its α-counterpart due to the different stereochemistry.

Quantitative Data on Related Compounds

While no quantitative data exists for L-β-Phe(4-Cl)-OH, the following table summarizes the observed biological activities of some β-phenylalanine derivatives from the literature. This information can guide the design of screening assays for the target compound.

| Compound Class | Biological Activity | Cell Line/Target | Observations | Reference |

| β-Phenylalanine Sulfonamide Derivatives | Antiproliferative | A549 (Lung Cancer) | Structure-dependent reduction in cell viability. | [4] |

| β-Phenylalanine Sulfonamide Derivatives | eEF2K Inhibition | - | Evaluated for inhibitory activity. | [4] |

| β-Phenylalanine Derivatives | Aminopeptidase N (APN) Inhibition | - | Investigated as potential targeted anticancer therapy. | [4] |

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of L-β-Phe(4-Cl)-OH, a systematic experimental approach is required. Below are detailed methodologies for key initial experiments.

General Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic or cytostatic potential of a new compound.

Protocol:

-

Cell Culture: Plate cancer or normal cell lines (e.g., A549, H69, or primary cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of L-β-Phe(4-Cl)-OH in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (Hypothetical Tryptophan Hydroxylase Assay)

To investigate if L-β-Phe(4-Cl)-OH shares the inhibitory activity of its α-isomer on serotonin synthesis, an in vitro tryptophan hydroxylase (TPH) inhibition assay can be performed.

Protocol:

-

Enzyme Preparation: Obtain recombinant human TPH1 or TPH2.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate L-tryptophan, and the necessary cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, ferrous ammonium sulfate, and dithiothreitol) in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of L-β-Phe(4-Cl)-OH to the reaction mixture. Include a control without the inhibitor and a positive control with a known TPH inhibitor (e.g., L-PCPA).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Detection: Stop the reaction and measure the amount of 5-hydroxytryptophan (5-HTP) produced. This can be quantified using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of L-β-Phe(4-Cl)-OH and determine the IC50 value.

Potential Signaling Pathways and Experimental Workflows

To visualize the potential areas of biological investigation and the process of evaluating a novel compound like L-β-Phe(4-Cl)-OH, the following diagrams are provided.

Caption: A potential signaling pathway initiated by a bioactive β-peptide.

Caption: A typical workflow for drug discovery with a novel β-amino acid.

Conclusion and Future Perspectives

While the biological activity of L-β-Phe(4-Cl)-OH remains to be experimentally determined, the rich chemistry and diverse biological roles of β-amino acids and their derivatives suggest that it is a compound of significant interest. Future research should focus on its synthesis and subsequent evaluation in a battery of in vitro and in vivo assays to uncover its potential therapeutic applications. The structural analogy to 4-Chloro-L-phenylalanine provides a logical starting point for investigating its effects on neurotransmitter systems, while the broader literature on β-phenylalanine derivatives suggests that anticancer and enzyme inhibitory activities are also worthy of exploration. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for initiating the biological characterization of this novel compound.

References

- 1. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. selleckchem.com [selleckchem.com]

(S)-3-Amino-3-(4-chloro-phenyl)-propionic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, the (S)-enantiomer of the widely used muscle relaxant baclofen, presents a fascinating case study in stereopharmacology. While racemic baclofen is a well-established agonist of the γ-aminobutyric acid type B (GABA-B) receptor, its therapeutic effects are primarily attributed to the (R)-enantiomer. This technical guide provides an in-depth exploration of the mechanism of action of the (S)-enantiomer, focusing on its interaction with the GABA-B receptor and its distinct pharmacological profile.

Core Mechanism of Action: A Tale of Two Enantiomers

The pharmacological activity of baclofen is stereoselective, with the (R)- and (S)-enantiomers exhibiting significantly different affinities and activities at the GABA-B receptor. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[1]

(S)-Baclofen exhibits a significantly lower binding affinity for the GABA-B receptor compared to its (R)-counterpart. This substantial difference in affinity is the primary determinant of its pharmacological activity, or lack thereof, as a direct GABA-B agonist.

Quantitative Analysis: Binding Affinities

The disparity in binding affinity between the baclofen enantiomers has been quantified in several radioligand binding assays. The following tables summarize key findings from the literature.

| Compound | Radioligand | Preparation | IC50 (µM) | Reference |

| (R)-(-)-Baclofen | [3H]baclofen | Cat cerebellum membranes | 0.015 | [2] |

| (S)-(+)-Baclofen | [3H]baclofen | Cat cerebellum membranes | 1.77 | [2] |

| Compound | Radioligand | Preparation | IC50 (µM) | Reference |

| (-)-Baclofen (R) | [3H]-GABA | Rat brain crude synaptic membranes | 0.04 | [3] |

| (+)-Baclofen (S) | [3H]-GABA | Rat brain crude synaptic membranes | 33 | [3] |

These data clearly illustrate that the (S)-enantiomer has a 100- to over 800-fold lower affinity for the GABA-B receptor than the (R)-enantiomer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the GABA-B receptor signaling pathway and a typical experimental workflow for determining binding affinity.

Caption: GABA-B Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat brain membranes (or cell lines expressing recombinant GABA-B receptors)

-

Radioligand: [3H]GABA or [3H]baclofen

-

Unlabeled Ligands: this compound, (R)-baclofen (for positive control), unlabeled GABA or baclofen (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

-

96-well plates

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge to pellet the membranes and wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a determined protein concentration.[4]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Buffer

-

Non-specific Binding: Membranes + Radioligand + a high concentration of unlabeled ligand (e.g., 1 mM GABA)

-

Competition: Membranes + Radioligand + increasing concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[4]

[35S]GTPγS Binding Assay (Functional)

Objective: To measure the ability of this compound to activate G-proteins via the GABA-B receptor.

Materials:

-

Membranes from cells expressing GABA-B receptors

-

This compound

-

(R)-baclofen (positive control)

-

[35S]GTPγS (non-hydrolyzable GTP analog)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add membranes, GDP, and either buffer or increasing concentrations of this compound.

-

Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.[4]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[4]

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[4]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the [35S]GTPγS binding as a function of the agonist concentration. Determine the EC50 and maximal stimulation (Emax) for each compound.

Pharmacological Implications and Future Directions

The significantly lower affinity of this compound for the GABA-B receptor renders it largely inactive as a direct agonist. This has important implications for the clinical use of racemic baclofen, where the (S)-enantiomer can be considered an isomeric ballast.

Interestingly, some preclinical studies have suggested that at high concentrations, the (S)-enantiomer may have effects that oppose those of the (R)-enantiomer, particularly in the context of alcohol consumption. However, the precise molecular mechanisms underlying these observations remain to be fully elucidated and may not be mediated by the GABA-B receptor.

Further research is warranted to explore potential off-target effects of this compound and to fully understand its metabolic fate and potential contribution to the overall pharmacological and toxicological profile of racemic baclofen. The development of enantiomerically pure (R)-baclofen (arbaclofen) for clinical use underscores the importance of understanding the distinct roles of each enantiomer.

Conclusion

References

- 1. GABAB Receptors [sigmaaldrich.com]

- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Stereospecific Synthesis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid, a chiral building block of significant interest in pharmaceutical research and development. The document details two primary methodologies: Asymmetric Michael Addition and Enzymatic Kinetic Resolution, offering in-depth experimental protocols and quantitative data to facilitate their application in a laboratory setting.

Asymmetric Michael Addition Approach

The asymmetric Michael addition represents a powerful strategy for the stereoselective formation of carbon-carbon bonds, enabling the construction of the chiral center in the target molecule with high enantiomeric control. This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated compound derived from 4-chlorobenzaldehyde in the presence of a chiral catalyst.

A key intermediate in this pathway is a nitro-ester, which is subsequently reduced to the corresponding amino acid.

Experimental Protocol: Asymmetric Michael Addition and Reduction

Step 1: Synthesis of Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate

-

A mixture of ethyl 2-cyano-3-(4-chlorophenyl)acrylate (0.82 mmol) and iron(III) acetylacetonate (Fe(acac)₃, 1 mol%) is stirred in ethanol (2 mL) at room temperature.

-

Nitromethane (4.00 mmol) is added to the mixture.

-

The reaction mixture is refluxed and stirred for 6 hours.

-

Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel (300-400 mesh) using a mixture of ethyl acetate and hexane as the eluent to yield diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate.

Step 2: Reduction of the Nitro Group and Hydrolysis

-

The diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate is dissolved in ethanol.

-

Sodium borohydride and nickel(II) chloride are added at 0°C, and the reaction is stirred for 1 hour at 25°C.

-

The resulting intermediate amine undergoes cyclization to a pyrrolidine derivative.

-

The ester groups are hydrolyzed with aqueous sodium hydroxide.

-

Finally, the pyrrolidine ring is hydrolyzed with 5N hydrochloric acid to yield (±)-3-Amino-3-(4-chlorophenyl)-propionic acid hydrochloride.

Quantitative Data

| Step | Product | Catalyst | Yield |

| 1 | Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate | Fe(acac)₃ | 89%[1] |

| 2 | (±)-Baclofen Hydrochloride | - | 40.93% (overall yield over four steps)[1] |

Note: The provided protocol for the Michael addition leads to a racemic product. For the synthesis of the (S)-enantiomer, a chiral catalyst and optimized conditions would be required. The subsequent reduction and hydrolysis steps would then yield the enantiomerically enriched target molecule.

Enzymatic Kinetic Resolution Approach

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of this compound, the kinetic resolution of a racemic ester precursor is a viable and widely used strategy.

Lipase B from Candida antarctica (CALB) is a particularly effective biocatalyst for the resolution of β-amino esters through hydrolysis or transesterification.

General Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Amino-3-(4-chlorophenyl)propionic Acid Ester

1. Substrate Preparation: Racemic Methyl 3-Amino-3-(4-chlorophenyl)propanoate

-

Racemic 3-Amino-3-(4-chlorophenyl)propionic acid is suspended in methanol.

-

Thionyl chloride is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is evaporated under reduced pressure to yield the racemic methyl ester.

2. Enzymatic Kinetic Resolution

-

The racemic methyl 3-amino-3-(4-chlorophenyl)propanoate is dissolved in a suitable organic solvent (e.g., diisopropyl ether).

-

Immobilized Candida antarctica Lipase B (CALB) is added to the solution.

-

The suspension is incubated at a controlled temperature (e.g., 45-50°C) with agitation.

-

The reaction progress is monitored by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining ester and the formed acid.

-

Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off.

-

The filtrate is separated into the unreacted (R)-ester and the product (S)-acid.

3. Hydrolysis of the Unreacted Ester (Optional)

-

The recovered (R)-ester can be hydrolyzed under acidic or basic conditions to obtain (R)-3-Amino-3-(4-chlorophenyl)propionic acid.

Quantitative Data for Lipase-Catalyzed Resolution of β-Amino Esters

| Substrate | Enzyme | Reaction | Enantioselectivity (E) | Reference |

| Ethyl 3-aminobutanoate | CALB | Interesterification | - | [2] |

| Racemic β³-amino methyl esters | CALB | Transesterification | High | [3] |

| Ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Burkholderia cepacia lipase | Hydrolysis | >200 | [4] |

Note: The enantioselectivity (E value) is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E value (>100) is indicative of an excellent resolution.

Visualizations

Asymmetric Michael Addition Workflow

Caption: Workflow for Asymmetric Michael Addition.

Enzymatic Kinetic Resolution Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

References

An In-depth Technical Guide to (S)-3-Amino-3-(4-chlorophenyl)-propionic acid (CAS: 131690-60-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-chlorophenyl)-propionic acid, also known as (S)-4-Chloro-β-phenylalanine, is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and neuropharmacology. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and its role as a chiral building block for synthesizing complex bioactive molecules underscore its importance in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, analytical characterization, and known biological activities, with a focus on its interaction with the GABAergic system. Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.

Chemical and Physical Properties

(S)-3-Amino-3-(4-chlorophenyl)-propionic acid is an off-white solid with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . It is a chiral molecule, with the (S)-enantiomer being the focus of this guide.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 131690-60-3 | |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | 223 °C (decomposes) | |

| Synonyms | (S)-3-Amino-3-(4-chlorophenyl)propanoic acid, L-β-Phe(4-Cl)-OH, (S)-4-Chloro-β-phenylalanine | |

| InChI Key | BXGDBHAMTMMNTO-QMMMGPOBSA-N | |

| SMILES | N--INVALID-LINK--c1ccc(Cl)cc1 |

Synthesis

The synthesis of 3-amino-3-(4-chlorophenyl)-propionic acid is most commonly reported as a racemic mixture. An enantioselective synthesis is crucial for elucidating the specific biological activities of the (S)-enantiomer.

Racemic Synthesis

A common method for the synthesis of the racemic compound involves a one-pot reaction between p-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol.

Experimental Protocol: Racemic Synthesis [1]

-

Reaction Setup: A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (40.0 mmol), and ammonium acetate (53.0 mmol) is prepared in ethanol (65 mL).

-

Reaction Execution: The mixture is heated to reflux and stirred for 8 hours.

-

Work-up and Isolation: The reaction mixture is cooled, and the resulting white precipitate is collected by filtration. The solid is washed with cold ethanol and dried under reduced pressure to yield racemic 3-amino-3-(4-chlorophenyl)propanoic acid.

Enantioselective Synthesis

Conceptual Workflow for Enantioselective Synthesis

Caption: Conceptual workflow for the enantioselective synthesis.

Analytical Characterization

The structural elucidation and purity assessment of (S)-3-Amino-3-(4-chlorophenyl)-propionic acid are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Table 2: Spectroscopic Data for Racemic 3-Amino-3-(4-chlorophenyl)propanoic acid

| Technique | Data | Reference |

| ¹H NMR | Available | [2] |

| ¹³C NMR | Available | [2] |

| Mass Spectrometry (GC-MS) | Available | [2] |

Note: Specific peak assignments for the (S)-enantiomer are not detailed in the available literature. The provided data pertains to the racemic mixture.

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric purity of (S)-3-Amino-3-(4-chlorophenyl)-propionic acid.

Experimental Protocol: Chiral HPLC

A general approach for the chiral separation of β-amino acids involves the use of a chiral stationary phase, such as a Pirkle-type column or a cyclodextrin-based column.

-

Column: Chiral stationary phase (e.g., CHIRALPAK® ZWIX(-)).

-

Mobile Phase: A mixture of methanol and acetonitrile (50/50 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid can be used as a starting point.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

Note: Method optimization is typically required to achieve baseline separation of the enantiomers.

Biological Activity and Mechanism of Action

(S)-3-Amino-3-(4-chlorophenyl)-propionic acid is primarily recognized for its activity as a weak antagonist at the GABA-B receptor.

GABA-B Receptor Antagonism

Studies have shown that racemic 3-amino-3-(4-chlorophenyl)propanoic acid acts as a specific antagonist of GABA at the GABA-B receptor.[4][5][6] The antagonistic activity is considered weak, with a reported pA₂ value of 3.5.[4][5][6] The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Logical Relationship of GABA-B Receptor Antagonism

Caption: Interaction of the compound with the GABA-B receptor.

Potential as a Voltage-Gated Calcium Channel Blocker

While some structurally related phenyl-substituted amino acids have been investigated as voltage-gated calcium channel (VGCC) blockers, there is currently no direct evidence to support this mechanism of action for (S)-3-Amino-3-(4-chlorophenyl)-propionic acid. Further research is required to explore this possibility.

Applications in Research and Drug Development

The primary application of (S)-3-Amino-3-(4-chlorophenyl)-propionic acid lies in its use as a chiral building block in the synthesis of more complex molecules, particularly peptides and peptidomimetics, for drug discovery.

Peptide Synthesis

The Fmoc-protected derivative, Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid, is utilized in solid-phase peptide synthesis (SPPS) to introduce the 4-chloro-β-phenylalanine moiety into peptide chains.[7] This modification can influence the peptide's conformation, stability, and biological activity.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for solid-phase peptide synthesis.

Conclusion

(S)-3-Amino-3-(4-chlorophenyl)-propionic acid is a valuable chiral building block and a weak GABA-B receptor antagonist. Its utility in the synthesis of novel peptides and small molecules for neuroscience research and drug development is well-established. This guide provides a foundational understanding of its properties, synthesis, and biological context, intended to support further investigation and application by the scientific community. Further research is warranted to explore its potential at other neurological targets and to develop more efficient enantioselective synthetic routes.

References

Chiral Building Blocks in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental property of molecules that has profound implications in drug discovery and development. The differential interaction of enantiomers with the chiral environment of the human body can lead to significant differences in pharmacology, toxicology, and pharmacokinetics. Consequently, the synthesis and utilization of enantiomerically pure chiral building blocks are paramount in the creation of safer and more effective drugs. This guide provides a comprehensive overview of the core principles, synthesis methodologies, and analytical techniques related to chiral building blocks in modern drug discovery. It includes quantitative data on the differential activity of enantiomers, detailed experimental protocols for key synthetic and analytical methods, and visualizations of relevant workflows and signaling pathways to provide a practical resource for professionals in the field.

The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. While they possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other.

The differential effects of enantiomers can be categorized as follows:

-

Eutomer vs. Distomer: One enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive, less active, or contribute to undesirable side effects or toxicity.[1]

-

Different Pharmacological Activities: In some cases, each enantiomer can possess distinct and even unrelated pharmacological activities.

-

Metabolic and Pharmacokinetic Differences: Enantiomers can be absorbed, distributed, metabolized, and excreted differently in the body, leading to variations in their bioavailability and duration of action.

A classic and tragic example that underscores the importance of chirality is Thalidomide . Initially marketed as a racemic mixture (equal amounts of both enantiomers) to treat morning sickness, it was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[2] This disaster highlighted the critical need for the stereochemical evaluation of all chiral drugs.

Quantitative Analysis of Enantiomeric Bioactivity

The disparity in the biological activity of enantiomers can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for selected chiral drugs, illustrating the significant differences in their interactions with biological targets.

| Drug | Enantiomer | Target | Binding Affinity (Ki) | Potency/Activity | Reference |

| Ketamine | (S)-Ketamine | NMDA Receptor | 0.30 µM | 3-4 fold greater anesthetic potency than (R)-ketamine | [3] |

| (R)-Ketamine | NMDA Receptor | 1.4 µM | More potent and longer-lasting antidepressant effects than (S)-ketamine in some models | [3] | |

| (S)-Ketamine | Mu & Kappa Opioid Receptors | 2-4 fold greater affinity than (R)-ketamine | Contributes to analgesic effects | [3] | |

| Citalopram | (S)-Citalopram (Escitalopram) | Serotonin Transporter (SERT) | High | Responsible for the therapeutic antidepressant effect | [4] |

| (R)-Citalopram | Serotonin Transporter (SERT) | Low (at least 20-fold weaker than S-citalopram) | May antagonize the effect of the S-enantiomer | [5][6] |

Table 1: Enantiomer-Specific Binding Affinities and Potency.

| Drug | Enantiomer | Clinical Outcome Measure | Effect | Reference |

| Citalopram | (S)-Citalopram | Clinical Global Impression of Change (CGIC) in dementia with agitation | Improved probability of response | [7] |

| (R)-Citalopram | Clinical Global Impression of Change (CGIC) in dementia with agitation | Decreased probability of response | [7] | |

| (R)-Citalopram | Mini-Mental State Examination (MMSE) | Associated with worsening scores | [7] |

Table 2: Differential Clinical Effects of Citalopram Enantiomers.

Synthesis and Separation of Chiral Building Blocks

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic and separation methodologies. The primary strategies for obtaining single-enantiomer chiral building blocks are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis, also known as enantioselective synthesis, is a process that creates a chiral molecule with a preference for one enantiomer over the other. This is often achieved using chiral catalysts or auxiliaries.

Asymmetric hydrogenation of prochiral ketones is a powerful method for producing chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. This reaction typically employs transition metal catalysts complexed with chiral ligands.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is a representative example of the asymmetric hydrogenation of a ketone using a Ru-based catalyst.

Materials:

-

Acetophenone

-

[RuCl₂( (S)-BINAP )]₂·NEt₃ catalyst

-

Hydrogen gas (H₂)

-

Ethanol (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

High-pressure reactor (autoclave)

Procedure:

-

In a glovebox, a high-pressure reactor is charged with [RuCl₂( (S)-BINAP )]₂·NEt₃ (substrate-to-catalyst ratio, S/C = 1000).

-

Anhydrous ethanol is added to dissolve the catalyst.

-

Acetophenone is added to the reactor.

-

The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The reactor is purged with hydrogen gas three times.

-

The pressure is set to 50 bar of H₂, and the reaction mixture is stirred at 60°C for 24 hours.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or GC.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods include diastereomeric salt formation and kinetic resolution.

This classical method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.

Experimental Protocol: Resolution of (±)-α-Methylbenzylamine

This protocol describes the resolution of a racemic amine using a chiral acid.

Materials:

-

(±)-α-Methylbenzylamine (racemic)

-

(+)-(R,R)-Tartaric acid

-

Methanol

-

50% (w/w) Sodium hydroxide solution

-

Standard laboratory glassware (beakers, flasks, filtration apparatus)

Procedure:

-

Dissolve (+)-(R,R)-tartaric acid in methanol in a flask with gentle heating.

-

Slowly add the racemic α-methylbenzylamine to the warm tartaric acid solution. An exothermic reaction will occur.

-

Allow the solution to cool to room temperature and stand undisturbed for at least 24 hours to allow for the crystallization of one of the diastereomeric salts.

-

Collect the crystals of the less soluble diastereomeric salt by suction filtration and wash them with a small amount of cold methanol.

-

To liberate the free amine, dissolve the collected crystals in water and add 50% sodium hydroxide solution until the solution is strongly basic.

-

The enantiomerically enriched amine will separate as an oily layer, which can be extracted with an organic solvent (e.g., diethyl ether).

-

The organic extracts are dried over an anhydrous drying agent, and the solvent is removed to yield the resolved amine.

-

The optical purity of the resolved amine is determined using polarimetry or chiral chromatography.[8]

Analytical Techniques for Chiral Analysis

The determination of enantiomeric purity is crucial throughout the drug discovery and development process. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Separation of a Racemic Drug

This protocol provides a general procedure for developing a chiral HPLC method.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD)

Procedure:

-

Column Selection: Choose a CSP based on the chemical structure of the analyte. Polysaccharide-based columns are a good starting point for a wide range of compounds.

-

Mobile Phase Screening:

-

Prepare a stock solution of the racemic analyte in a suitable solvent.

-

Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

For basic compounds, add a small amount of an amine modifier (e.g., 0.1% diethylamine).

-

For acidic compounds, add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid).

-

-

Optimization:

-

Once a mobile phase system shows some separation, optimize the ratio of the non-polar and polar components to achieve baseline resolution (Rs > 1.5).

-

Adjust the flow rate to optimize analysis time and resolution.

-

-

Analysis:

-

Inject the sample onto the column and record the chromatogram.

-

The two enantiomers will elute at different retention times.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

-

Visualizing Chiral Drug Discovery and Action

Workflow for Chiral Drug Discovery and Development

The development of a chiral drug involves a series of steps to ensure the selection and production of the optimal enantiomer. The following diagram illustrates a typical workflow.

A generalized workflow for the discovery and development of a single-enantiomer drug.

Signaling Pathway: Differential Effects of Thalidomide Enantiomers

The teratogenic effects of thalidomide are mediated by its binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex. The (S)-enantiomer binds to cereblon with higher affinity than the (R)-enantiomer, leading to the degradation of specific substrate proteins and subsequent downstream effects that cause birth defects.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. acs.org [acs.org]

- 3. Ketamine: A tale of two enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. R- and S-citalopram concentrations have differential effects on neuropsychiatric scores in elders with dementia and agitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Neuropharmacological Potential of (S)-4-Chloro-β-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Chloro-β-phenylalanine, more commonly known as L-p-Chlorophenylalanine (L-PCPA), is a synthetic amino acid derivative with significant neuropharmacological activity. Its primary mechanism of action is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). This potent and specific action has established L-PCPA as a critical tool in neuroscience research for investigating the roles of serotonin in a vast array of physiological and pathological processes. This technical guide provides a comprehensive overview of the neuropharmacological potential of (S)-4-Chloro-β-phenylalanine, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and effects on the central nervous system. Detailed experimental protocols for its use in in vitro and in vivo studies are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuropharmacology.

Introduction

Serotonin is a crucial monoamine neurotransmitter that plays a regulatory role in a wide range of physiological functions, including mood, sleep, appetite, and cognition. Dysregulation of the serotonergic system is implicated in the pathophysiology of numerous neuropsychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder. The study of this system has been greatly facilitated by pharmacological tools that can selectively manipulate serotonin levels. (S)-4-Chloro-β-phenylalanine (L-PCPA) is one such tool, acting as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for the first and rate-limiting step in serotonin synthesis. By depleting brain serotonin levels, L-PCPA allows for the investigation of the functional consequences of reduced serotonergic neurotransmission.

Mechanism of Action

The primary neuropharmacological effect of (S)-4-Chloro-β-phenylalanine is the irreversible inhibition of tryptophan hydroxylase. TPH catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), which is then decarboxylated to form serotonin. L-PCPA acts as a substrate analog for TPH, binding to the active site and leading to the enzyme's irreversible inactivation. This inhibition is specific to TPH, with minimal effects on other aromatic amino acid hydroxylases, such as tyrosine hydroxylase, at effective doses. The depletion of serotonin is dose-dependent and can be profound, with studies in rodents demonstrating reductions of over 90% in brain serotonin levels following systemic administration.[1][2]

Signaling Pathway of Serotonin Synthesis and Inhibition by (S)-4-Chloro-β-phenylalanine

Caption: Serotonin synthesis pathway and its inhibition by (S)-4-Chloro-β-phenylalanine.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Limited pharmacokinetic data are available for (S)-4-Chloro-β-phenylalanine specifically. However, studies with the racemic mixture (DL-PCPA) indicate that it is readily absorbed after oral administration and crosses the blood-brain barrier to exert its effects on central TPH. The onset of serotonin depletion is typically observed within 24 hours of administration, with maximal depletion occurring after several days of treatment. The recovery of serotonin levels is slow and depends on the synthesis of new TPH, which can take several weeks.

Pharmacodynamics

The primary pharmacodynamic effect of (S)-4-Chloro-β-phenylalanine is a dose-dependent and long-lasting depletion of serotonin in the brain and peripheral tissues. The extent of depletion can be substantial, leading to significant behavioral and physiological consequences.

Table 1: In Vitro Inhibition of Tryptophan Hydroxylase

| Compound | Enzyme Source | Inhibition Type | Ki / IC50 | Reference |

| DL-p-Chlorophenylalanine | Rat Brain | Competitive (in vitro) | Ki = 300 µM | [3] |

Table 2: In Vivo Serotonin Depletion in Rodents

| Species | Dose and Route | Brain Region | % Serotonin Depletion | Time Point | Reference |

| Rat | 300 mg/kg, i.p. | Whole Brain | ~90% | 3 days | |

| Rat | 1000 mg/kg | Whole Brain | >90% | Not specified | [1] |

| Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7), oral | Hippocampus | 85% | 7 days | [4] |

| Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7), oral | Prefrontal Cortex | 65% | 7 days | [4] |

Neuropharmacological Effects

The depletion of brain serotonin by (S)-4-Chloro-β-phenylalanine has been shown to produce a wide range of behavioral and physiological effects in animal models, providing valuable insights into the functions of the serotonergic system.

Behavioral Effects

-

Locomotor Activity: Studies have reported a dose-dependent decrease in exploratory locomotor activity in novel environments.[1]

-

Sleep-Wake Cycle: Administration of PCPA has been shown to induce insomnia in rats, characterized by a reduction in both slow-wave and REM sleep.

-

Aggression: Some studies have suggested that serotonin depletion can increase aggressive behavior in rodents.

-

Cognition and Attention: Serotonin depletion may impair performance in tasks requiring sustained attention.[2]

Table 3: Quantitative Behavioral Effects in Rodents

| Behavioral Test | Species | Dose and Route | Key Finding | Reference |

| Open Field Test | Rat | 150-1000 mg/kg | Dose-dependent decrease in exploratory locomotion. | [1] |

| 5-Choice Serial Reaction Time Task | Rat | Not specified | Trend towards decreased discriminative accuracy. | [2] |

| Forced Swimming Test | Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7), oral | No significant effect on immobility. | [4] |

| Marble Burying Test | Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7), oral | No significant effect. | [4] |

Experimental Protocols

In Vitro Tryptophan Hydroxylase Activity Assay

This protocol describes a fluorometric assay to measure TPH activity, which can be adapted to assess the inhibitory potential of compounds like (S)-4-Chloro-β-phenylalanine.

Materials:

-

Recombinant or purified Tryptophan Hydroxylase (TPH)

-

L-Tryptophan

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium sulfate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, catalase, DTT, and ferrous ammonium sulfate.

-

Add varying concentrations of the inhibitor ((S)-4-Chloro-β-phenylalanine) to the appropriate wells.

-

Add TPH enzyme to all wells except the blank.

-

Initiate the reaction by adding a solution of L-tryptophan and BH4.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 360 nm at regular intervals.

-

Calculate the rate of 5-HTP formation and determine the IC50 or Ki value for the inhibitor.

In Vivo Serotonin Depletion in Rodents

This protocol outlines a general procedure for inducing serotonin depletion in rats using (S)-4-Chloro-β-phenylalanine.

Materials:

-

(S)-4-Chloro-β-phenylalanine

-

Vehicle (e.g., saline or a suspension agent)

-

Rodents (e.g., Sprague-Dawley rats)

-

Administration equipment (e.g., gavage needles for oral administration or syringes for intraperitoneal injection)

Procedure:

-

Acclimate animals to the housing conditions for at least one week.

-

Prepare a solution or suspension of (S)-4-Chloro-β-phenylalanine in the chosen vehicle. A common dose for significant serotonin depletion is 150-300 mg/kg administered intraperitoneally for 2-3 consecutive days.

-

Administer the compound or vehicle to the respective groups of animals.

-

Monitor the animals for any adverse effects.

-

At the desired time point after the last administration (e.g., 24-72 hours), euthanize the animals and collect brain tissue for neurochemical analysis.

HPLC Analysis of Serotonin and 5-HIAA in Brain Tissue

This protocol describes the measurement of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue using high-performance liquid chromatography with electrochemical detection.

Materials:

-

Brain tissue samples

-

Perchloric acid containing an internal standard (e.g., N-methylserotonin)

-

HPLC system with a C18 reverse-phase column and an electrochemical detector

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

-

Standards for serotonin and 5-HIAA

Procedure:

-

Homogenize the brain tissue in ice-cold perchloric acid.

-

Centrifuge the homogenate to pellet the protein.

-

Filter the supernatant.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate serotonin and 5-HIAA using the C18 column and the specified mobile phase.

-

Detect the compounds using the electrochemical detector.

-

Quantify the concentrations of serotonin and 5-HIAA by comparing the peak areas to those of the standards.

Experimental and Logical Workflows

Workflow for Assessing the Neuropharmacological Effects of a TPH Inhibitor

Caption: A typical experimental workflow for evaluating a TPH inhibitor.

Logical Relationship of (S)-4-Chloro-β-phenylalanine's Action and Consequences

Caption: Logical flow of events following administration of (S)-4-Chloro-β-phenylalanine.

Conclusion

(S)-4-Chloro-β-phenylalanine is a powerful and selective tool for the experimental depletion of serotonin. Its ability to irreversibly inhibit tryptophan hydroxylase has made it indispensable for elucidating the multifaceted roles of serotonin in the central nervous system. While a lack of specific quantitative inhibitory data for the (S)-isomer necessitates careful interpretation of studies using the racemate, the profound and lasting serotonin depletion achieved with this compound provides a robust model for investigating the consequences of serotonergic hypofunction. This technical guide provides a foundational resource for researchers aiming to utilize (S)-4-Chloro-β-phenylalanine in their neuropharmacological investigations, offering both theoretical background and practical experimental protocols. Further research focusing on the enantiomer-specific pharmacokinetics and pharmacodynamics will undoubtedly enhance the precision and utility of this important research tool.

References

- 1. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of (S)-3-Amino-3-(4-chloro-phenyl)-propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid is an off-white solid with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.64 g/mol .[1] It is a derivative of β-phenylalanine, featuring a chlorine atom at the para position of the phenyl ring.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.64 g/mol | [1] |

| CAS Number | 131690-60-3 | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 98% (HPLC, Chiral purity) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Analysis

While specific spectroscopic data for the pure (S)-enantiomer is not publicly available, data for the racemic mixture of 3-Amino-3-(4-chlorophenyl)-propionic acid provides valuable insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for racemic 3-Amino-3-(4-chlorophenyl)-propionic acid.

Table 1: ¹H NMR Spectroscopic Data for Racemic 3-Amino-3-(4-chlorophenyl)-propionic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.93 | dd | 1H | -CH₂- (diastereotopic proton a) |

| 3.04 | dd | 1H | -CH₂- (diastereotopic proton b) |

| 4.63 | dd | 1H | -CH(NH₂)- |

| 7.22 | s | 1H | Aromatic CH |

| 7.24 | s | 1H | Aromatic CH |

| 7.47 | s | 1H | Aromatic CH |

| 7.49 | s | 1H | Aromatic CH |

Solvent: D₂O

Table 2: ¹³C NMR Spectroscopic Data for Racemic 3-Amino-3-(4-chlorophenyl)-propionic acid

| Chemical Shift (δ, ppm) | Assignment |

| 40.4 | -CH₂- |

| 53.9 | -CH(NH₂)- |

| 126.0 | Aromatic CH |

| 131.9 | Aromatic C-Cl |

| 135.3 | Aromatic CH |

| 137.1 | Aromatic C-C |

| 175.9 | -COOH |

Solvent: D₂O

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid allyl ester, shows characteristic absorption bands that can be correlated to the structural features of the target molecule.

Table 3: FT-IR Spectroscopic Data for 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid allyl ester

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1728 | s | C=O stretch (ester) |

| 1636 | s | C=O stretch (amide) |

| 1533 | s | N-H bend (amide) |

| 1489 | m | C=C stretch (aromatic) |

Note: This data is for a derivative and serves as an approximation.

Experimental Protocols

Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)-propionic acid

A common method for the synthesis of the racemic compound is through a condensation reaction.

Experimental Workflow for Racemic Synthesis

Caption: Workflow for the synthesis of the racemic compound.

Procedure:

-

To a round-bottom flask, add 4-chlorobenzaldehyde (35.6 mmol), malonic acid (35.6 mmol), and ammonium acetate (53.2 mmol) to 25 mL of ethanol.

-

Stir the reaction mixture at reflux (75-80°C) for 8 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature and continue stirring for 1 hour.

-

The resulting white precipitate is collected by filtration to yield racemic 3-amino-3-(4-chlorophenyl)propionic acid.

Chiral Separation of this compound (Hypothetical Protocol)

As no specific protocol for the chiral separation of this exact compound is readily available, a general method based on the resolution of similar amino acids is proposed. This often involves derivatization followed by enzymatic resolution or chiral chromatography.

Logical Flow for Chiral Separation

Caption: A potential workflow for chiral resolution.

Procedure Outline:

-

N-Acetylation: The racemic amino acid is first converted to its N-acetyl derivative.

-

Enzymatic Resolution: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an enzyme such as aminoacylase, which selectively hydrolyzes the N-acetyl group from the (S)-enantiomer.

-

Separation: The resulting mixture contains the free (S)-amino acid and the N-acetylated (R)-amino acid. These can be separated based on their different chemical properties (e.g., solubility, charge).

-

Hydrolysis (Optional): The N-acetylated (R)-amino acid can be hydrolyzed under acidic conditions to obtain the (R)-enantiomer.

Biological Context: GABA Receptor Modulation

Analogs of 3-Amino-3-(4-chloro-phenyl)-propionic acid are known to interact with γ-aminobutyric acid (GABA) receptors, which are key inhibitory neurotransmitter receptors in the central nervous system. Specifically, they are thought to act as agonists or antagonists at GABA B receptors.

GABA B Receptor Signaling Pathway

GABA B receptors are G-protein coupled receptors that mediate slow and sustained inhibitory neurotransmission. Their activation leads to a cascade of intracellular events.

GABA B Receptor Signaling Cascade

References

Methodological & Application

Application Notes and Protocols for in vivo use of (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid

Disclaimer: The following application notes and protocols are based on in vivo studies of baclofen, the racemic mixture of (R)- and (S)-3-Amino-3-(4-chlorophenyl)-propionic acid. The (R)-enantiomer is considered the pharmacologically active component.[1][2] Specific in vivo data for the (S)-enantiomer is limited, and these protocols are provided as a guide for researchers. Appropriate dose-finding and toxicology studies are essential before commencing any new in vivo experiments.

Introduction

(S)-3-Amino-3-(4-chloro-phenyl)-propionic acid is the (S)-enantiomer of baclofen, a well-known gamma-aminobutyric acid (GABA) type B (GABAB) receptor agonist.[3][4][5] While the (R)-enantiomer, arbaclofen, is responsible for the therapeutic effects of baclofen, primarily used as a muscle relaxant to treat spasticity, the (S)-enantiomer is generally considered less active.[1][6] However, understanding the in vivo effects of the (S)-enantiomer is crucial for a complete pharmacological profile of racemic baclofen and for exploring any potential independent biological activities or contributions to the overall effects of the racemate.